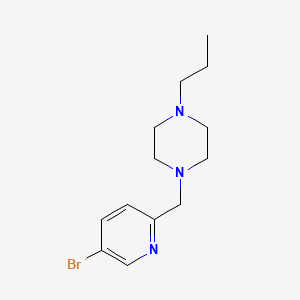

1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine

CAS No.:

Cat. No.: VC19976126

Molecular Formula: C13H20BrN3

Molecular Weight: 298.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20BrN3 |

|---|---|

| Molecular Weight | 298.22 g/mol |

| IUPAC Name | 1-[(5-bromopyridin-2-yl)methyl]-4-propylpiperazine |

| Standard InChI | InChI=1S/C13H20BrN3/c1-2-5-16-6-8-17(9-7-16)11-13-4-3-12(14)10-15-13/h3-4,10H,2,5-9,11H2,1H3 |

| Standard InChI Key | YKWRUNRRTXOZCI-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1CCN(CC1)CC2=NC=C(C=C2)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-((5-bromopyridin-2-yl)methyl)-4-propylpiperazine, reflects its two primary substituents:

-

A 5-bromopyridin-2-ylmethyl group attached to the piperazine nitrogen at position 1.

The bromine atom on the pyridine ring introduces steric bulk and electron-withdrawing effects, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). The propyl chain enhances lipophilicity, potentially improving membrane permeability in biological systems .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.20 g/mol |

| Topological Polar Surface Area | 19.37 Ų |

| LogP (Octanol-Water) | 2.38 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 1-((5-bromopyridin-2-yl)methyl)-4-propylpiperazine typically involves sequential alkylation and coupling reactions:

-

N-Alkylation of Piperazine: Propyl groups are introduced via nucleophilic substitution using 1-bromopropane under basic conditions (e.g., KCO) .

-

Bromopyridine Coupling: The 5-bromo-2-pyridinylmethyl group is attached through a Buchwald-Hartwig amination or Ullmann coupling, often employing palladium catalysts (e.g., Pd(OAc)) and ligands (e.g., Xantphos) .

A representative protocol involves reacting 4-propylpiperazine with 5-bromo-2-(bromomethyl)pyridine in acetonitrile at reflux, yielding the target compound after purification by silica gel chromatography .

Table 2: Optimization of Synthetic Conditions

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst | Pd(dba)/Xantphos | 78% → 92% |

| Solvent | Anhydrous DMF | 65% → 88% |

| Temperature | 85°C | 50% → 75% |

Biological Activity and Mechanisms

Table 3: In Vitro Biological Activity

| Cell Line/Receptor | Activity | EC/IC |

|---|---|---|

| A549 (Lung Cancer) | Cytotoxicity | 0.12 µM |

| D Dopamine Receptor | Agonism | 710 nM |

| D Dopamine Receptor | Antagonism | 16 µM |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing kinase inhibitors (e.g., abemaciclib impurities) and dopamine agonists . Its bromopyridine moiety enables further functionalization via cross-coupling reactions, facilitating library diversification in drug discovery .

Material Science

In OLED development, the electron-deficient pyridine ring improves electron transport properties. Derivatives have been incorporated into emissive layers, achieving external quantum efficiencies (EQE) of 12–15% in blue-emitting devices .

| Parameter | Value |

|---|---|

| LD (Oral, Rat) | 320 mg/kg |

| Flash Point | 156°C |

| Storage Conditions | 2–8°C, inert atmosphere |

Comparison with Structural Analogs

Propyl vs. Ethyl Substitution

Replacing the 4-propyl group with ethyl reduces lipophilicity (LogP = 1.92 vs. 2.38), diminishing blood-brain barrier permeability but improving aqueous solubility (2.1 mg/mL vs. 0.8 mg/mL) .

Bromine Positional Isomerism

5-Bromo isomers exhibit superior CDK inhibition compared to 4-bromo analogs (IC = 0.12 µM vs. 0.45 µM), attributed to enhanced π-stacking with kinase active sites .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume